molecular formula C22H19NO B11440485 (2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]indan-1-one

(2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]indan-1-one

Cat. No.: B11440485
M. Wt: 313.4 g/mol
InChI Key: CHHFIFGOWAXRHN-XMHGGMMESA-N
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Description

(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the pyrrole or indanone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    Cyclopropanecarboxylic acid: An organic building block used in various chemical syntheses.

    Dichloroaniline: An aniline derivative with applications in the production of dyes and agrochemicals.

Uniqueness

(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and an indanone moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C22H19NO/c1-15-12-18(16(2)23(15)20-9-4-3-5-10-20)14-19-13-17-8-6-7-11-21(17)22(19)24/h3-12,14H,13H2,1-2H3/b19-14+

InChI Key

CHHFIFGOWAXRHN-XMHGGMMESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\CC4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3CC4=CC=CC=C4C3=O

Origin of Product

United States

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